7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]
Description
Properties
IUPAC Name |
6'-bromospiro[1,3-dioxolane-2,4'-2,3-dihydro-1H-naphthalene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-4-3-9-2-1-5-12(11(9)8-10)14-6-7-15-12/h3-4,8H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSISAMBOQSDWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C3(C1)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659318 | |
| Record name | 7'-Bromo-3',4'-dihydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111773-13-8 | |
| Record name | 7'-Bromo-3',4'-dihydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-3’,4’-dihydro-2’H-spiro[[1,3]dioxolane-2,1’-naphthalene] typically involves the reaction of a brominated naphthalene derivative with a dioxolane precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
7’-Bromo-3’,4’-dihydro-2’H-spiro[[1,3]dioxolane-2,1’-naphthalene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
7’-Bromo-3’,4’-dihydro-2’H-spiro[[1,3]dioxolane-2,1’-naphthalene] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7’-Bromo-3’,4’-dihydro-2’H-spiro[[1,3]dioxolane-2,1’-naphthalene] involves its interaction with molecular targets through its bromine atom and spiro structure. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Spirocyclic compounds vary in their core rings, substituents, and functional groups. Below is a comparative analysis:
Key Observations :
- Spiro Ring Diversity : The target compound’s [1,3]dioxolane ring contrasts with indoline (antitumor activity ), pyrazole (thermal stability ), and cyclopropane (steric strain ) systems.
- Substituent Effects : Bromine at the 7'-position (target) vs. 6' (cyclohexane-based spiro compound ) alters electronic density and steric bulk. Fluorine in cyclopropane derivatives enhances polarity .
- Chirality : The indoline-based spiro compound () exhibits enantiomer-specific activity, while the target compound’s stereochemical properties are unexplored.
Biological Activity
7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene], a compound with the CAS number 111773-13-8, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₂H₁₃BrO₂
- Molecular Weight : 269.13 g/mol
- Structure : The compound features a spiro[1,3]dioxolane moiety fused to a naphthalene ring system, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-Alzheimer agent and other therapeutic applications.
1. Cholinesterase Inhibition
One of the primary areas of research has been the compound's ability to inhibit cholinesterase enzymes (AChE and BChE). These enzymes are crucial in the breakdown of acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- In vitro Studies : In a study evaluating spiro compounds for cholinesterase inhibition, derivatives similar to 7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene] were tested. The results indicated varying degrees of inhibition against AChE and BChE with some compounds exhibiting IC50 values as low as 11.32 µM for AChE inhibition .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 5p | 11.32 ± 1.65 | 37.85 ± 4.85 |
| 5o | Higher | Lower |
2. Neuroprotective Effects
Research has indicated that compounds with similar structures exhibit neuroprotective properties. For instance, spiro compounds have been shown to protect neuronal cells from apoptosis induced by oxidative stress . This suggests that the compound may also have potential applications in neuroprotection.
Case Study 1: Cholinesterase Inhibition
A study synthesized various spiro derivatives and assessed their cholinesterase inhibitory activity using the modified Ellman method. Among these derivatives, those structurally similar to our compound showed promising results against both AChE and BChE .
Case Study 2: Neurotoxicity Assessment
The neurotoxicity of selected spiro compounds was evaluated using SH-SY5Y neuroblastoma cell lines. The most potent inhibitors were found to have minimal neurotoxic effects while effectively inhibiting cholinesterases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene], and what are their limitations?
- Methodology : The compound is synthesized via multi-step protocols involving bromination and spirocyclization. For example, brominated intermediates (e.g., brominated naphthalene derivatives) are coupled with [1,3]dioxolane precursors under palladium-catalyzed Suzuki-Miyaura conditions. Column chromatography (hexane/EtOAc gradients) is typically used for purification, with yields ranging from 22% to 64% depending on stereochemistry .
- Key Challenges : Low yields in enantioselective syntheses due to competing side reactions (e.g., epimerization) and sensitivity of the spirocyclic core to harsh reaction conditions.
Q. How is the structural integrity of the spirocyclic core confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : and NMR (e.g., δH 7.78 ppm for aromatic protons; δC 152.0 ppm for carbonyl carbons) .
- Mass Spectrometry : HRMS (EI) confirms molecular formula (e.g., m/z 253.1257 for CHBrN) .
- X-ray Crystallography : Limited due to low crystal yields, but IR (e.g., 1708 cm for C=O stretching) provides supplementary data .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of this compound, and how do DFT calculations guide stereochemical outcomes?
- Enantioselective Approaches : Chiral imine intermediates (e.g., (S)- or (R)-configured) are used to control spiro center formation. For example, (S)-8h achieved 30% yield with [α] = –30.2°, while (R)-8h yielded 22% with [α] = +64.8°, highlighting enantiomeric divergence .
- DFT Applications : Computational modeling predicts transition-state energies for stereochemical pathways, aiding in catalyst selection (e.g., chiral phosphoric acids) to minimize racemization .
Q. How does the spiro[[1,3]dioxolane-2,1'-naphthalene] scaffold influence biological activity, and what contradictions exist in preliminary antineoplastic data?
- Structure-Activity Insights : The spirocyclic core enhances rigidity, improving target binding (e.g., tubulin inhibition). However, bromine substitution at C7' introduces steric hindrance, reducing potency in some cancer cell lines compared to fluoro analogs .
- Data Contradictions : While (S)-8h showed moderate activity (IC ~10 µM in MCF-7 cells), conflicting results in other studies suggest solvent-dependent aggregation artifacts .
Q. What are the key reaction pathways for functionalizing the [1,3]dioxolane ring, and how do they impact downstream applications?
- Functionalization Strategies :
- Electrophilic Substitution : Bromine at C7' can be replaced via Pd-catalyzed cross-coupling (e.g., Suzuki reactions with boronic acids) .
- Oxidation/Reduction : Controlled oxidation of the dioxolane ring generates ketone intermediates for further derivatization (e.g., spirocyclic lactams) .
Methodological Challenges and Data Gaps
Q. How can researchers resolve discrepancies in reported synthetic yields for enantiomers?
- Root Cause Analysis : Yield variations arise from:
- Chirality-dependent reaction kinetics (e.g., slower nucleation for (R)-enantiomers) .
- Purification losses during column chromatography (e.g., hexane/EtOAc gradients favor (S)-enantiomer elution) .
- Mitigation : Use chiral stationary phases (CSPs) in HPLC for higher-resolution separation .
Q. What computational tools are recommended for predicting the stability of the spirocyclic core under physiological conditions?
- Tools :
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility in aqueous environments.
- pKa Prediction Software (e.g., MarvinSuite) : Evaluate pH-dependent stability of the dioxolane ring .
- Validation : Cross-reference with experimental stability assays (e.g., HPLC monitoring of degradation in PBS buffer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
